molecular formula C11H22N2O B3199158 1-amino-N,N-diethylcyclohexane-1-carboxamide CAS No. 1016782-22-1

1-amino-N,N-diethylcyclohexane-1-carboxamide

Cat. No. B3199158
CAS RN: 1016782-22-1
M. Wt: 198.31 g/mol
InChI Key: LTIKAHOLVVSRIT-UHFFFAOYSA-N
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Description

“1-amino-N,N-diethylcyclohexane-1-carboxamide” is a chemical compound with the molecular formula C11H22N2O and a molecular weight of 198.31 . It’s used for proteomics research .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-amino-N,N-diethylcyclohexane-1-carboxamide” are not detailed in the search results, apart from its molecular weight and formula .

Scientific Research Applications

Understanding Ethylene Precursors in Plants

One significant area of research is the study of ethylene and its precursors in plants, such as the role of 1-aminocyclopropane-1-carboxylic acid (ACC) in ethylene biosynthesis, signaling, and physiology. ACC is not only a precursor to ethylene but also has roles in plant growth, stress response, and acting independently as a signaling molecule (B. V. D. Poel & D. Straeten, 2014).

Advances in Food Safety through Reduction of Toxic Substances

Research into reducing toxic substances in food, such as acrylamide, has been explored. Lactic acid bacteria (LAB) have been identified as effective in reducing harmful substances like acrylamide, enhancing food safety and potentially opening avenues for further research into mitigating toxic compounds in food production (Xuefei Shao et al., 2021).

Exploration of Polymeric Supports in Biologically Active Molecules

The development of methods for introducing functional groups, such as isonitrile, onto polymeric supports for the covalent fixation of biologically active molecules presents significant advancements in material science. This research has potential applications in drug delivery systems and biotechnology (L. Goldstein, 1981).

Investigation of Nitrogenous Disinfection By-Products

The formation and impact of nitrogenous disinfection by-products (N-DBPs) in drinking water have been critically reviewed, highlighting the importance of understanding the sources and mechanisms of formation of these potentially harmful compounds in water treatment processes (T. Bond et al., 2012).

properties

IUPAC Name

1-amino-N,N-diethylcyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-3-13(4-2)10(14)11(12)8-6-5-7-9-11/h3-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIKAHOLVVSRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1(CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-amino-N,N-diethylcyclohexane-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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